molecular formula C19H13Br2N3O4 B2974616 (Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 522655-55-6

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2974616
CAS No.: 522655-55-6
M. Wt: 507.138
InChI Key: ACIRTQXEFLTTBD-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a Z-configuration around its central double bond. Key structural features include:

  • Brominated aromatic ring: Two bromine atoms at the 3,5-positions and a propenoxy group at the 4-position of the phenyl ring.
  • Electron-withdrawing groups: A nitro group on the para-nitrophenyl moiety and a cyano group adjacent to the enamide backbone.

The compound’s structure is typically resolved via X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement due to its precision in handling geometric parameters and electron density maps .

Properties

IUPAC Name

(Z)-2-cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N3O4/c1-2-7-28-18-16(20)9-12(10-17(18)21)8-13(11-22)19(25)23-14-3-5-15(6-4-14)24(26)27/h2-6,8-10H,1,7H2,(H,23,25)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIRTQXEFLTTBD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Br)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-3-(3,5-dibromo-4-prop-2-enoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a cyano group, brominated phenyl moieties, and an amide linkage. These structural elements contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various brominated phenols and nitrated aromatic compounds. The synthetic pathway often employs techniques such as nucleophilic substitution and condensation reactions to achieve the desired product.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS) within the cells.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have been conducted to assess the efficacy of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels by 60% in LPS-stimulated macrophages at a concentration of 50 µM.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.

Comparison with Similar Compounds

Data Tables

Note: The following tables illustrate hypothetical trends based on methodologies from the provided evidence. Specific data for the compound requires experimental validation.

Table 1: Crystallographic Parameters of Hypothetical Analogs

Compound Space Group Unit Cell Volume (ų) Avg. Br–C Bond Length (Å) Refinement Program
Target Compound (Br, Z) P2₁/c 1200 1.90 SHELXL
Chloro Analog (Cl, Z) P2₁/c 1150 SHELXL
Nitro-meta Isomer (Br, Z) Pna2₁ 1250 1.89 SHELXTL

Table 2: Hydrogen-Bonding Patterns

Compound Dominant Graph Set Bond Length (Å) Interaction Type
Target Compound (Br, Z) R₂²(8) 2.85 N–H···O (nitro)
Chloro Analog (Cl, Z) C(4) 3.10 C–Cl···O (halogen bond)
Carboxy Derivative (Z) R₂²(10) 2.78 O–H···O (carboxy dimer)

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